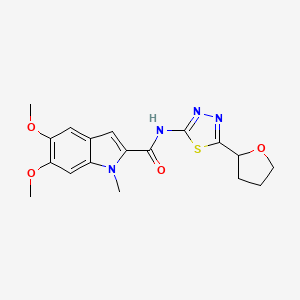
N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxybenzyl group and a tetrazole ring attached to a benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate benzyl halide under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the intermediate with sodium azide and a suitable catalyst under reflux conditions.
Methoxybenzyl Substitution: The final step involves the substitution of the benzyl group with a methoxybenzyl group using a suitable methoxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The methoxybenzyl and tetrazole groups may play a role in binding to the target site and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzoic acid
- N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)aniline
- N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)phenol
Uniqueness
N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of both the methoxybenzyl and tetrazole groups may enhance its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C16H15N5O2 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-8-3-2-5-13(15)10-17-16(22)12-6-4-7-14(9-12)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22) |
InChI Key |
RHRLGSBSHKOQID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-benzylpiperidin-4-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12181607.png)
![3-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B12181608.png)
![Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]-](/img/structure/B12181611.png)
![N-(1-methyl-1H-pyrazol-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12181616.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12181618.png)
![2,2'-[(2-oxo-4-phenyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B12181624.png)
![N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12181627.png)
![5-methyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B12181630.png)
![methyl (7-hydroxy-8-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12181632.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12181657.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12181670.png)
![5-amino-1-(3-iodophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181676.png)
